5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(16)17)5-15-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRUEFJYFMYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route via Acetoacetic Acid Derivatives and Hydroxylamine
A well-documented method for preparing isoxazole derivatives, closely related to oxazoles, involves the reaction of acetoacetic acid derivatives with hydroxylamine to form the isoxazole ring system. For the target compound, a similar strategy applies:
- Starting from 2-(trifluoromethyl)benzoyl chloride , the acyl chloride reacts with an amine or hydroxylamine derivative to form intermediates.
- These intermediates undergo cyclization under acidic or basic conditions to yield the 1,2-oxazole ring.
- The carboxylic acid group is introduced either by hydrolysis of ester intermediates or direct functionalization.
This method benefits from the availability of trifluoromethyl-substituted benzoyl chlorides and the versatility of acetoacetic acid derivatives.
Amide Formation Followed by Cyclization
Another approach involves:
- Reacting 4-trifluoromethylaniline with acetoacetic acid derivatives or acid chlorides to form anilide intermediates.
- These intermediates are then cyclized to form the isoxazole or oxazole ring system.
- The reaction is typically carried out in inert solvents such as acetonitrile, diethyl ether, or tetrahydrofuran.
- Reaction temperatures range from 20°C to 100°C, with reaction times between 10 minutes and 3 hours depending on conditions.
This method allows for the controlled introduction of the trifluoromethyl phenyl group and efficient ring closure.
Industrial Production Considerations
For scale-up and industrial synthesis:
- The use of catalysts and optimized reaction conditions (temperature, solvent, pH) is critical to maximize yield and purity.
- Industrial processes often employ acid-binding agents like potassium carbonate or organic bases (triethylamine, pyridine) to neutralize by-products and drive the reaction forward.
- Extraction and purification steps involve polar organic solvents such as methylene chloride or chloroform, followed by recrystallization from solvents like toluene or ethanol to obtain pure crystalline product.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|
| Acyl chloride formation | 2-(Trifluoromethyl)benzoyl chloride precursor | - | Room temp to 80°C | Minutes to 2 hours | Prepared from corresponding acid derivatives |
| Amide/anilide formation | 4-Trifluoromethylaniline + acyl chloride | Acetonitrile, ether, THF | 20°C to 80°C | 10 min to 3 hours | Acid-binding agents used to neutralize HCl |
| Cyclization | Hydroxylamine or amine cyclization | Alcohols, nitriles, ethers | 20°C to 100°C | Minutes to hours | Controlled pH critical for ring closure |
| Hydrolysis/functionalization | Acid or base hydrolysis to carboxylic acid | Acetic acid/HCl mixtures | Ambient to reflux | Variable | Final step to yield carboxylic acid |
| Purification | Extraction and recrystallization | Methylene chloride, toluene, ethanol | Ambient to reflux | - | Ensures high purity and crystallinity |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization of acetoacetic acid derivatives with hydroxylamine | 2-(Trifluoromethyl)benzoyl chloride, hydroxylamine | Straightforward ring formation, versatile | Requires careful pH control | 65-80 |
| Amide formation followed by cyclization | 4-Trifluoromethylaniline, acetoacetic acid derivatives | Controlled substitution, scalable | Sensitive to reaction conditions | 70-85 |
| Industrial optimized synthesis | Catalysts, acid-binding agents, controlled solvents | High yield, purity, scalable | Requires process optimization | 75-90 |
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmaceutical Research
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is being explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug development targeting various diseases.
Agrochemical Development
Due to its structural characteristics, this compound can be utilized in the development of agrochemicals. Its efficacy in modifying biological pathways in plants could lead to the creation of more effective herbicides or fungicides.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the synthesis of polymers and coatings that require enhanced thermal stability and chemical resistance.
Case Study 1: Synthesis and Characterization
A study conducted by researchers at LGC Standards detailed the synthesis of this compound through a multi-step synthetic route involving cyclization reactions. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity.
Research published in PubChem assessed the biological activity of this compound against various cancer cell lines. The results indicated that it exhibits cytotoxic effects, suggesting its potential as an anticancer agent.
Market Availability
This compound is commercially available from various suppliers, including:
| Supplier | Price Range | Form |
|---|---|---|
| CymitQuimica | €92 - €441 | Neat |
| LGC Standards | Inquiry | Neat |
| Sigma-Aldrich | Inquiry | Powder |
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Functional Group Variations: Carboxylic Acid vs. Amide
Impurity-F (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)
- Structural Differences : The carboxylic acid in the target compound is replaced with a carboxamide group. Additionally, a methyl group is present at position 5 of the oxazole ring.
- Implications: Acidity/Solubility: The amide group in Impurity-F reduces acidity compared to the carboxylic acid, likely decreasing water solubility. Synthetic Role: Impurity-F is a byproduct in teriflunomide synthesis, highlighting the importance of reaction conditions to minimize amide formation during carboxamide synthesis .
Positional Isomerism of Substituents
Impurity-C (5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)
- Structural Differences : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the ortho (2-position).
Oxazole Ring Substitution Patterns
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
- Structural Differences : A 1,3-oxazole core (vs. 1,2-oxazole) with a phenyl group at position 2 and methyl at position 4.
- Physical Properties : Melting point (239–242°C) is significantly higher than the target compound’s analogs, likely due to enhanced crystallinity from the 1,3-oxazole configuration .
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid
- Structural Differences : Carboxylic acid at position 4 and methyl at position 5 on a 1,3-oxazole ring.
- Physical Properties : Lower melting point (182–183°C) compared to the 4-methyl analog, suggesting reduced intermolecular interactions .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is a compound with significant potential in various biological applications. Its unique structure includes a trifluoromethyl group, an oxazole ring, and a carboxylic acid moiety, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 257.17 g/mol. The compound can be synthesized through various methods, including:
- Cyclization of Precursors : The reaction of 2-(trifluoromethyl)benzoyl chloride with amines can lead to the formation of the oxazole ring.
- Functionalization : The introduction of the carboxylic acid group can occur post-cyclization under controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the oxazole ring participates in hydrogen bonding, modulating the compound's effects on biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- CEM (T-Lymphocyte Leukemia)
In vitro assays revealed that this compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, it demonstrated an IC50 value in the micromolar range against MCF-7 cells .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.38 |
| HeLa | 12.00 | Tamoxifen | 10.00 |
| CEM | 9.50 | - | - |
Pharmacological Applications
The compound's unique properties make it a candidate for drug development in areas such as:
- Antitumor Agents : Its ability to induce apoptosis suggests potential as an anticancer drug.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cancer progression.
Case Studies and Research Findings
Several case studies have investigated the biological activity of derivatives similar to this compound:
- Study on Apoptosis Induction : A study demonstrated that compounds with similar structures effectively increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity .
- Comparative Analysis : In comparative studies against other oxazole derivatives, this compound exhibited superior cytotoxic effects against human cancer cell lines .
- Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound and target receptors, indicating its potential for selective binding and therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid?
A practical approach involves a cyclocondensation reaction between a β-keto ester derivative and hydroxylamine hydrochloride to form the oxazole ring. Subsequent functionalization of the phenyl group with trifluoromethyl can be achieved via cross-coupling reactions such as Suzuki-Miyaura, using a trifluoromethyl-substituted boronic acid or ester. Post-synthetic hydrolysis of the ester group yields the carboxylic acid moiety. For example, similar oxazole derivatives (e.g., 5-(4-fluorophenyl)isoxazole-4-carboxylic acid) have been synthesized using palladium-catalyzed coupling and cyclization steps .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Combine chromatographic (HPLC, >95% purity) and spectroscopic techniques:
- NMR : Analyze and NMR to confirm trifluoromethyl substitution and oxazole ring integrity.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M–H] expected at m/z 286.03 for CHFNO).
- Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values.
Refer to analytical protocols for structurally related oxazole-carboxylic acids in and .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
The trifluoromethyl group often induces disorder in crystal lattices due to its high electronegativity and steric bulk. To mitigate this:
- Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion.
- Employ SHELXL for refinement, applying PART and DFIX commands to model disordered CF groups .
- For twinned crystals, utilize the TWIN command in SHELXTL. A case study on 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid () demonstrated successful refinement with an R factor < 0.05 despite CF disorder .
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The strong electron-withdrawing effect of CF enhances metabolic stability and modulates binding affinity to biological targets. For example:
- Enzyme Inhibition : The CF group can engage in hydrophobic interactions or halogen bonding with active-site residues.
- SAR Studies : Analogues lacking the CF group (e.g., 5-phenyl-1,2-oxazole-4-carboxylic acid) show reduced activity in antimicrobial assays, as observed in related oxazole derivatives () .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- LogP Calculation : Use the XLogP3 algorithm (PubChem) to estimate lipophilicity (~2.1 for this compound).
- pKa Prediction : The carboxylic acid group has a predicted pKa of ~3.5 (ACD/Labs), critical for solubility in biological buffers.
- Docking Studies : Molecular docking with AutoDock Vina can model interactions with targets like cyclooxygenase-2 (COX-2), leveraging structural data from similar oxazole-carboxylic acids in .
Methodological Guidance
Q. How to resolve discrepancies in spectroscopic data between synthesized batches?
- NMR Contradictions : If NMR signals for the oxazole ring vary, confirm the absence of regioisomers (e.g., 4- vs. 5-substituted oxazoles) via 2D NMR (HSQC, HMBC).
- Mass Spec Anomalies : Check for adduct formation (e.g., sodium or potassium) by comparing ESI-MS in positive/negative ion modes.
Cross-reference with published spectra of structurally validated compounds () .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
